4,4-Difluoro-3-(3-fluorophenyl)butanoic acid

Description

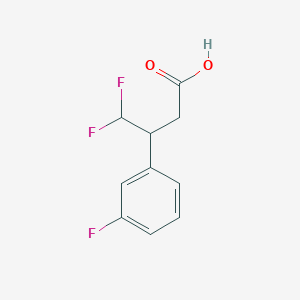

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid is a fluorinated carboxylic acid characterized by a butanoic acid backbone with two fluorine atoms at the 4-position and a 3-fluorophenyl substituent at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Fluorine atoms enhance metabolic stability and lipophilicity, while the aromatic fluorophenyl group may facilitate interactions with biological targets via π-π stacking or hydrophobic effects .

Properties

IUPAC Name |

4,4-difluoro-3-(3-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-7-3-1-2-6(4-7)8(10(12)13)5-9(14)15/h1-4,8,10H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGYAJUMBGKQGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CC(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid typically involves the introduction of fluorine atoms into a butanoic acid framework. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace fluorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-3-(3-fluorophenyl)butanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares the target compound with key analogs from the literature:

Key Observations:

- Electron-Withdrawing Effects: Fluorine atoms at the 4-position increase acidity compared to non-fluorinated butanoic acids. For example, 3,5-difluorobenzoic acid (MW 158.10) has a pKa ~2.5, suggesting similar acidic behavior in the target compound .

- Substituent Influence: The 3-fluorophenyl group enhances lipophilicity (logP ~2.5 estimated), whereas morpholine derivatives (e.g., 4,4-difluoro-3-(morpholin-4-yl)butanoic acid) exhibit higher solubility due to the polar amine group .

- Chirality : The pyrazole-containing analog () demonstrates enantiomer-specific activity, a critical factor in drug design .

Biological Activity

4,4-Difluoro-3-(3-fluorophenyl)butanoic acid is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H10F2O2

- CAS Number : 1780647-42-8

- Molecular Weight : 232.21 g/mol

- Structure : The compound features two fluorine atoms and a butanoic acid moiety attached to a phenyl group, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The presence of fluorine atoms enhances lipophilicity and potentially alters the binding affinity to biological targets.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for receptors linked to inflammatory processes or metabolic regulation.

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial and antifungal properties.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | 22 | 40 |

| Streptococcus haemolyticus | 21 | 30 |

| Pseudomonas aeruginosa | 22 | 30 |

| Klebsiella pneumoniae | 21 | 30 |

The compound was tested at a concentration of 40 µg/mL against these strains, showing comparable efficacy to standard antibiotics like ciprofloxacin .

Antitumor Activity

This compound has also been evaluated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Der Pharma Chemica evaluated the compound's antimicrobial activity against multiple pathogens. The results indicated that it could serve as a lead compound for developing new antibiotics .

- Antitumor Potential : In a separate investigation focused on cancer cell lines, the compound was shown to inhibit cell proliferation significantly, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.